

Comprehensive Technical Guide: α -L-Aspartyl-L-Phenylalanine Methyl Ester (Aspartame)

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Compound Focus: L-Aspartyl-L-phenylalanine

CAS No.: 13433-09-5

Cat. No.: S662999

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Chemical Identity and Physicochemical Properties

α -L-Aspartyl-L-phenylalanine methyl ester (Aspartame), bearing the chemical registry CAS RN 22839-47-0, is a dipeptide methyl ester. Its systematic IUPAC name is (3S)-3-amino-4-[[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid, with a molecular formula of $C_{14}H_{18}N_2O_5$ and a molecular weight of **294.307 $g \cdot mol^{-1}$** [1].

The compound is an odorless, off-white crystalline powder [2]. Its solubility is highly dependent on the solvent and pH. It is sparingly soluble in water (~18.2 mg/mL at 25 °C) and slightly soluble in ethanol [2] [1]. Notably, its stability is a critical factor for application; it undergoes hydrolysis under elevated temperature or high pH conditions, breaking down into its constituent amino acids and losing sweetness. It is most stable in aqueous solution at pH **4.3** [1].

The table below summarizes its key physicochemical parameters:

Property	Value / Description	Conditions / Notes
Molecular Formula	$C_{14}H_{18}N_2O_5$ [1]	-
Molecular Weight	294.307 $g \cdot mol^{-1}$ [1]	-

Property	Value / Description	Conditions / Notes
Melting Point	~246.5 °C [2] [1]	Decomposes [1]
Appearance	Odorless, off-white crystalline powder [2]	-
Sweetness Relative to Sucrose	~180-200 times [2] [1]	-
pKa	4.5–6.0 [1]	-
Solubility in Water	~18.2 mg/mL [2]	At 25°C; more soluble in acidic solutions and hot water [2]
Solubility in Ethanol	Slightly soluble [1]	-
Aqueous Stability (Half-Life)	~300 days [1]	pH 4.3, room temperature
	A few days [1]	pH 7, room temperature

Synthetic Methodologies and Industrial Production

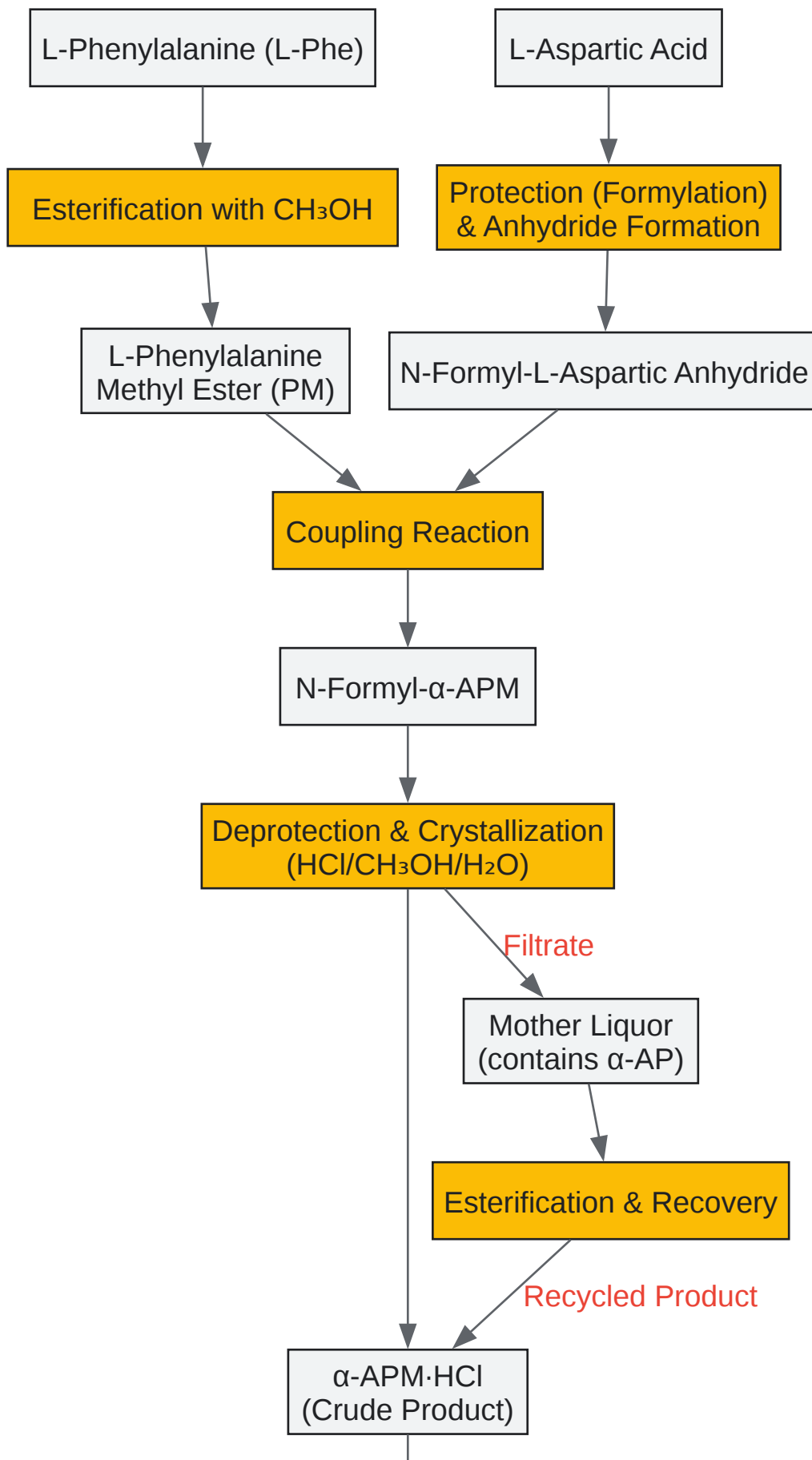
The industrial synthesis of aspartame is a multi-step process that involves **esterification, coupling, and deprotection**, with a strong focus on optimizing the yield of the sweet-tasting α -isomer over the bitter β -isomer [3].

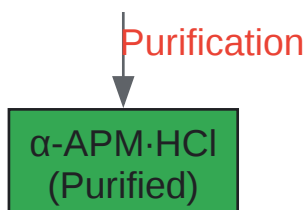
Key Synthetic Steps and Protocols

- **Esterification of L-Phenylalanine:** L-Phenylalanine is esterified with anhydrous methanol in the presence of a strong acid catalyst like sulfuric or hydrochloric acid [4]. A critical process improvement involves **continuous removal of water** (e.g., by evaporation) during the reaction to shift the equilibrium towards ester formation, significantly shortening reaction time and increasing yield [4]. The resulting L-phenylalanine methyl ester (PM) is then neutralized, often with a methanolic base, to minimize hydrolysis of the labile ester bond [4].

- **Coupling Reaction:** The key step involves coupling a protected aspartic acid derivative with PM. A common industrial method uses **N-formyl-L-aspartic anhydride** (produced from L-aspartic acid, formic acid, and acetic anhydride) reacted with PM [4] [3]. The choice of solvent is crucial for the **α/β isomer ratio**. Using acetic acid alone gives a ratio around 75:25 ($\alpha:\beta$). Patents disclose that partially replacing acetic acid with an alkyl ester (e.g., ethyl acetate) or a hindered alcohol (e.g., isopropanol) can improve this ratio to about **80:20** [3].
- **Deprotection and Final Crystallization:** The N-formyl protecting group is removed from the coupled intermediate (N-formyl- α -APM) using hydrochloric acid in a methanol/water mixture. This step simultaneously **deformylates the dipeptide and crystallizes the final product as its hydrochloride salt (α -APM-HCl)**. The mother liquor from this crystallization contains unconverted **α -L-aspartyl-L-phenylalanine (α -AP)**, which can be recovered and re-esterified with methanol to produce additional α -APM, enhancing the overall process yield [4].

The following diagram illustrates the core synthetic workflow and the byproduct recycling process.





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Synthetic workflow for α-APM featuring a recovery loop.

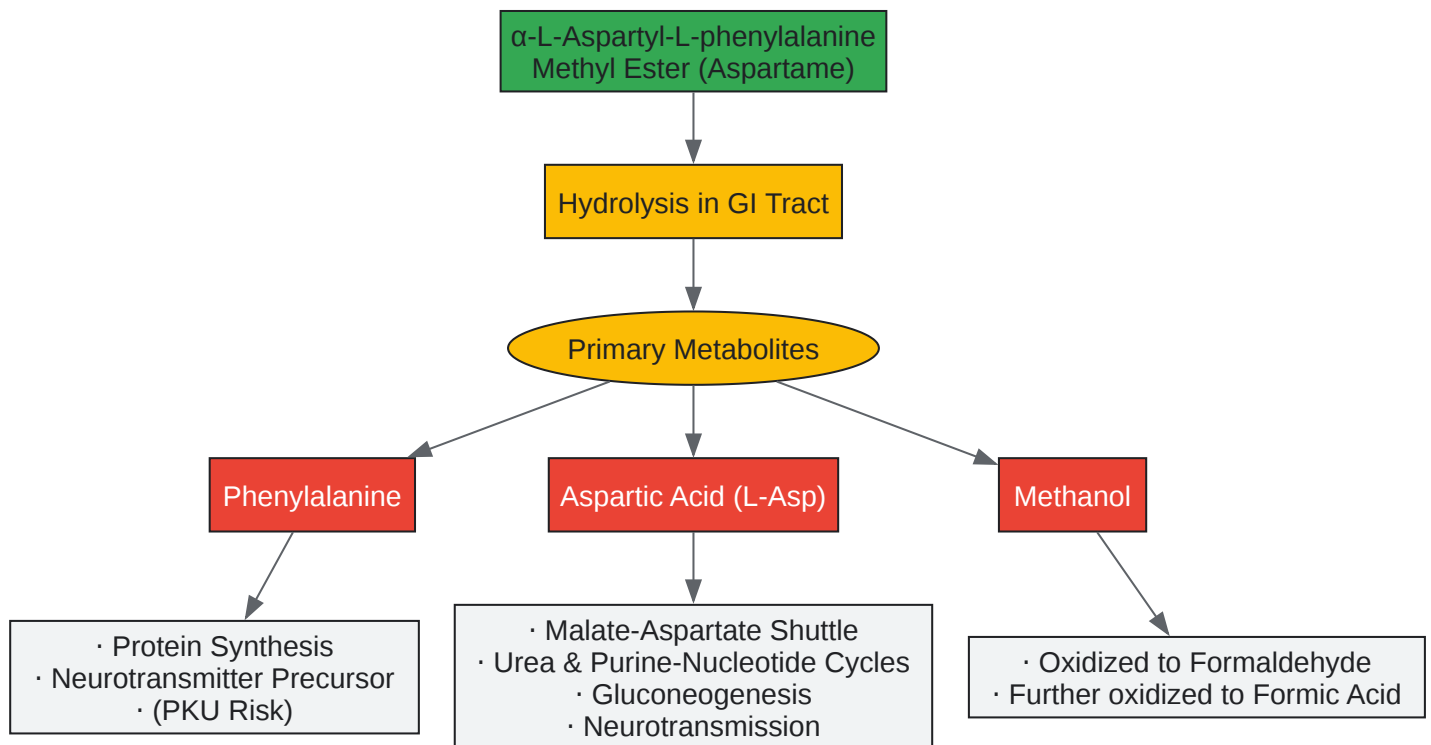
Metabolism, Pharmacokinetics, and Molecular Pathways

Absorption, Distribution, and Metabolism

Aspartame is rapidly and extensively metabolized during absorption in the gastrointestinal tract [2]. The ester bond is hydrolyzed, releasing its three constituent components: **aspartic acid**, **phenylalanine**, and **methanol** [5] [2]. These metabolites then enter their respective endogenous metabolic pathways.

- **Phenylalanine:** This essential amino acid is a key marker for aspartame absorption. In humans, a bolus dose of 34 mg/kg body weight increased plasma phenylalanine from a baseline of ~60 μM to a peak of ~110 μM [2]. High plasma levels are a particular health concern for individuals with phenylketonuria (PKU) [1].
- **Methanol:** Methanol is further oxidized to formaldehyde and then to formic acid [2].
- **Aspartic Acid:** As a non-essential amino acid, L-aspartic acid (L-Asp) serves critical roles in central metabolism. It is a substrate for protein and nucleotide synthesis, the urea cycle, gluconeogenesis, and the purine-nucleotide cycle (PNC) [6]. Its transport from mitochondria to the cytosol via specific **aspartate-glutamate carriers (AGC1/2)** is vital for maintaining cellular redox balance through the **malate-aspartate shuttle** and for nitrogen disposal [6].

The metabolic fate of aspartame's constituents is summarized below:



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Metabolic breakdown pathway of aspartame and the biological roles of its constituents.

Molecular Toxicology and Proposed Mechanisms in Disease

Emerging research employs **network toxicology and molecular docking** to elucidate the potential molecular links between aspartame consumption and increased risk of conditions like ischemic stroke [5].

- **Identification of Core Targets:** Bioinformatics analyses identify overlapping genes between potential aspartame targets and ischemic stroke-related genes. Key hub genes include **IL1B, MMP9, SRC, AGT, and TNF** [5].
- **Pathway Enrichment:** GO/KEGG enrichment analysis suggests these overlapping genes are significantly involved in pathways like the **renin-angiotensin system, complement and coagulation cascades**, and various **inflammatory pathways** [5].

- **Molecular Docking Validation:** Computational simulations demonstrate strong binding affinities between aspartame and these core protein targets, suggesting aspartame may directly modulate their activity. This points to a potential mechanism where aspartame disrupts **inflammatory responses and vascular homeostasis**, contributing to ischemic brain injury [5].

Safety, Regulatory Status, and Toxicological Data

Aspartame is one of the most extensively studied food additives. Regulatory agencies worldwide have established an **Acceptable Daily Intake (ADI)**.

Agency	ADI (mg/kg body weight/day)	Equivalent for a 75 kg Adult (mg)	Notes
FDA (U.S.)	50 [2] [1]	3,750	-
EFSA (Europe)	40 [1]	3,000	-
JECFA (FAO/WHO)	40 [1]	3,000	-

Toxicological Profile and Human Exposure

- **Acute Toxicity:** Aspartame has very low acute toxicity, with a reported oral LD₅₀ in rats and mice of **>10,000 mg/kg** [2].
- **Human Exposure Estimates:** The "90th percentile of the daily average intake" is estimated at **3 to 5 mg/kg body weight**, well below the established ADIs [2]. A 12-oz can of diet soda contains approximately 180 mg of aspartame; a 75 kg adult would need to consume about 21 cans daily to exceed the FDA ADI [1].
- **Adverse Event Reports:** Passive surveillance systems have collected anecdotal reports of adverse effects (e.g., headaches, dizziness), but controlled studies have not established a consistent causal link [2].

Applications and Special Considerations

Aspartame's primary application is as a **high-intensity, low-calorie sweetener** in foods, beverages, and pharmaceuticals [2] [1]. Its use is particularly favored by individuals with diabetes and those managing

weight, as it provides sweetness without the caloric load of sugar [5] [1].

A critical consideration is its **contraindication in phenylketonuria (PKU)**. Products containing aspartame sold in the U.S. must carry the label: "Phenylketonurics: Contains Phenylalanine" [1].

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